What is the chemical structure of 1,2-Palmitolein-3-olein?
What is the chemical structure of 1,2-Palmitolein-3-olein?
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Palmitolein-3-olein is a specific triacylglycerol (TAG), a type of lipid molecule composed of a glycerol (B35011) backbone esterified with three fatty acids. In this particular molecule, the sn-1 and sn-2 positions of the glycerol are occupied by palmitoleic acid, a monounsaturated omega-7 fatty acid, while the sn-3 position is occupied by oleic acid, a monounsaturated omega-9 fatty acid. As a mixed-acid triglyceride, its structure and composition give rise to specific physicochemical properties that are of interest in various fields, including lipidomics, food science, and pharmaceutical sciences. This guide provides a detailed overview of the chemical structure, properties, and relevant experimental methodologies for 1,2-Palmitolein-3-olein.
Chemical Structure and Identification
The chemical structure of 1,2-Palmitolein-3-olein is defined by the arrangement of two palmitoleoyl chains and one oleoyl (B10858665) chain on the glycerol backbone. Palmitoleic acid is a 16-carbon fatty acid with one double bond (16:1), and oleic acid is an 18-carbon fatty acid with one double bond (18:1). The designation "1,2...3-" specifies the location of these fatty acid chains on the glycerol molecule.
Chemical Formula: C₅₃H₉₆O₆
Molecular Weight: 829.33 g/mol
CAS Number: 107196-42-9
Synonyms: 1,2-Dipalmitoleoyl-3-Oleoyl-rac-glycerol, TG(16:1/16:1/18:1)
2D Chemical Structure:
Caption: 2D structure of 1,2-Palmitolein-3-olein.
Physicochemical Properties
Quantitative data for 1,2-Palmitolein-3-olein is not extensively documented in publicly available literature. The table below summarizes the available information. The physical state suggests a melting point below ambient temperature.
| Property | Value | Reference |
| Molecular Formula | C₅₃H₉₆O₆ | |
| Molecular Weight | 829.33 g/mol | |
| CAS Number | 107196-42-9 | |
| Physical State | Liquid | [1] |
| Solubility | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available |
Experimental Protocols
Detailed experimental protocols specifically for 1,2-Palmitolein-3-olein are scarce. However, general methodologies for the synthesis and analysis of triacylglycerol regioisomers are well-established and can be applied to this specific molecule.
Synthesis of 1,2-Palmitolein-3-olein
The chemical or enzymatic synthesis of a specific triacylglycerol like 1,2-Palmitolein-3-olein requires a regioselective approach to ensure the correct placement of the fatty acids on the glycerol backbone.
General Enzymatic Synthesis Protocol:
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Starting Material: A common starting material is a 1,2-diacylglycerol, in this case, 1,2-dipalmitoleoyl-glycerol.
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Enzyme Selection: A lipase (B570770) with sn-3 specificity can be used to esterify the free hydroxyl group at the sn-3 position.
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Acyl Donor: Oleic acid or an activated form (e.g., oleoyl-CoA) is used as the acyl donor.
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Reaction Conditions: The reaction is typically carried out in an organic solvent system under controlled temperature and pH to optimize enzyme activity and stability.
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Purification: The final product, 1,2-Palmitolein-3-olein, is purified from the reaction mixture using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Analysis of 1,2-Palmitolein-3-olein
The analysis of triacylglycerol regioisomers is crucial to confirm the structure and purity of the synthesized or isolated compound. A combination of chromatographic and spectrometric techniques is typically employed.[2][3]
General Analytical Protocol using HPLC-MS/MS:
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Sample Preparation: The lipid sample is dissolved in an appropriate organic solvent, such as a mixture of isopropanol (B130326) and hexane.
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Chromatographic Separation: The sample is injected into a reversed-phase HPLC system. The separation of different triacylglycerol species is based on their partition number (PN = carbon number - 2 * number of double bonds).
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Mass Spectrometric Detection: The eluting compounds are introduced into a mass spectrometer, often using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
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MS/MS Fragmentation: To distinguish between regioisomers (e.g., 1,2-dipalmitolein-3-olein vs. 1,3-dipalmitolein-2-olein), tandem mass spectrometry (MS/MS) is performed. The fragmentation pattern, specifically the relative abundance of fragment ions corresponding to the loss of a fatty acid from the sn-2 versus the sn-1/3 positions, allows for the identification of the specific regioisomer.[4]
Biological Role and Signaling Pathways
The specific biological roles and involvement in signaling pathways of 1,2-Palmitolein-3-olein are not well-documented. However, as a triacylglycerol, its primary function is related to energy storage and transport.[5]
General Role of Triacylglycerols:
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Energy Storage: Triacylglycerols are the main form of energy storage in animals, found predominantly in adipose tissue.
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Metabolic Fuel: When energy is required, triacylglycerols are hydrolyzed into fatty acids and glycerol, which can be used by various tissues for energy production through beta-oxidation and glycolysis, respectively.[5]
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Signaling Precursors: The fatty acid components of triacylglycerols can be released and act as signaling molecules or precursors for the synthesis of other bioactive lipids.
While direct evidence is lacking for 1,2-Palmitolein-3-olein, it is plausible that its metabolism and the subsequent release of palmitoleic acid and oleic acid could influence cellular processes. Both fatty acids are known to have various biological activities.
Mandatory Visualizations
Triglyceride Biosynthesis Pathway (Kennedy Pathway)
The primary pathway for the de novo synthesis of triacylglycerols in most tissues is the Kennedy pathway.[6][7] This pathway involves the sequential acylation of glycerol-3-phosphate.
References
- 1. Dietary triglycerides as signaling molecules that influence reward and motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements [mdpi.com]
- 4. aocs.org [aocs.org]
- 5. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
